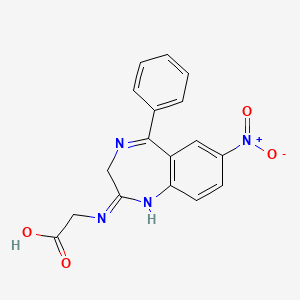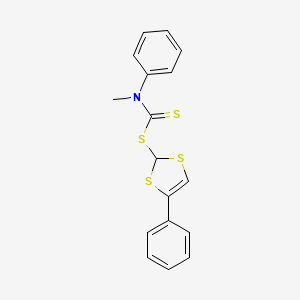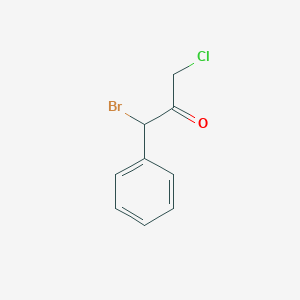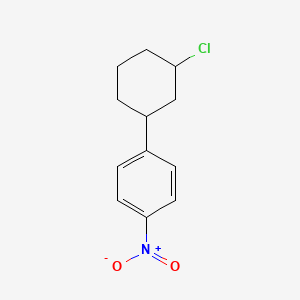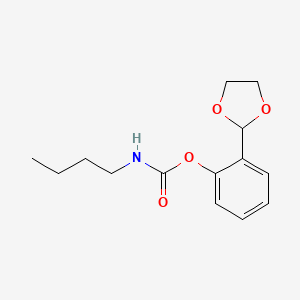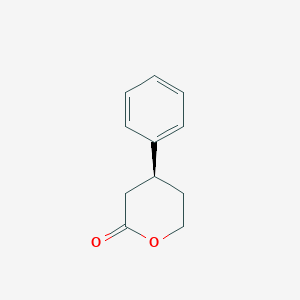
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- is a chemical compound with the molecular formula C11H12O2. It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- can be achieved through several methods. One common approach involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of reusable catalysts and green protocols is emphasized to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
科学的研究の応用
2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing various heterocyclic compounds. In biology, it is used to study enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
作用機序
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of certain pathogens by interfering with their metabolic processes .
類似化合物との比較
Similar Compounds: Similar compounds to 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- include other 2H-pyran derivatives such as 2H-chromenes and 2H-pyran-2-ones . These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness: What sets 2H-Pyran-2-one, tetrahydro-4-phenyl-, (4S)- apart is its unique tetrahydro-4-phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry .
特性
CAS番号 |
61198-49-0 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
(4S)-4-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChIキー |
ONMHULVUDDUGQF-JTQLQIEISA-N |
異性体SMILES |
C1COC(=O)C[C@H]1C2=CC=CC=C2 |
正規SMILES |
C1COC(=O)CC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


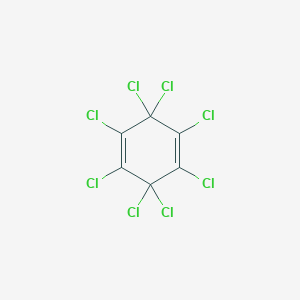
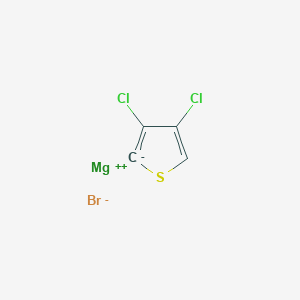
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
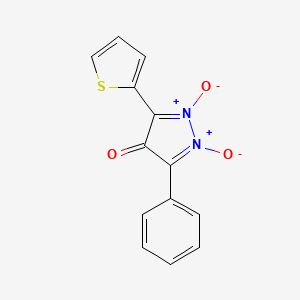
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
